molecular formula C27H50OSn B13793222 Tributyl(nonylphenoxy)stannane

Tributyl(nonylphenoxy)stannane

Cat. No.: B13793222
M. Wt: 509.4 g/mol
InChI Key: AUUCFFBDPSCYHT-UHFFFAOYSA-M
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Description

Tributyl(nonylphenoxy)stannane (EC 300-673-3, CAS 93951-53-2) is an organotin compound supplied for specialized research applications. As a member of the tributyltin family, this compound falls under stringent regulatory oversight due to its hazardous classification . It is classified as a substance of very high concern and is subject to restrictions under various legislative frameworks, including the Construction Products Regulation and the EU's End-of-Life Vehicles Directive . Its use is prohibited in consumer-facing products such as cosmetics . This reagent is provided exclusively for laboratory research and is designated "For Research Use Only." It must not be used in any personal, commercial, or industrial applications outside of controlled laboratory settings. Researchers are responsible for handling this compound in accordance with all local, national, and international regulations, utilizing appropriate engineering controls and personal protective equipment.

Properties

Molecular Formula

C27H50OSn

Molecular Weight

509.4 g/mol

IUPAC Name

tributyl-(2-nonylphenoxy)stannane

InChI

InChI=1S/C15H24O.3C4H9.Sn/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;3*1-3-4-2;/h9-10,12-13,16H,2-8,11H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

AUUCFFBDPSCYHT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Tributyl Nonylphenoxy Stannane

Fundamental Reaction Manifolds of Organotin Phenoxides

Organotin phenoxides, including Tributyl(nonylphenoxy)stannane, exhibit several fundamental reaction pathways that are crucial to their utility in chemical synthesis. These reactions primarily involve the tin-oxygen bond and the coordination environment of the tin center.

The tin-oxygen bond in organotin phenoxides is susceptible to cleavage by various reagents, a characteristic that underpins many of their applications. This bond is polar, with the oxygen atom carrying a partial negative charge and the tin atom a partial positive charge, making it a site for both nucleophilic and electrophilic attack.

Protic reagents, such as water, alcohols, and carboxylic acids, can readily cleave the Sn-O bond through protonolysis. For instance, hydrolysis leads to the formation of tributyltin hydroxide (B78521) and nonylphenol. Similarly, reaction with a carboxylic acid would yield a tributyltin carboxylate and nonylphenol. These reactions are typically equilibrium processes, and the outcomes can be controlled by factors such as stoichiometry and the removal of a product.

The Sn-O bond can also be cleaved by electrophilic reagents. For example, reaction with an acyl halide would lead to the formation of a nonylphenyl ester and a tributyltin halide. The reactivity of the Sn-O bond is influenced by the nature of the organic groups on the tin atom and the phenoxy ligand. Electron-withdrawing groups on the phenoxy ring can increase the lability of the Sn-O bond, while bulky substituents on either the tin or the phenoxy group can sterically hinder the approach of reagents.

Table 1: General Reactions Involving Sn-O Bond Cleavage in this compound

Reactant Product 1 Product 2
Water (H₂O) Tributyltin hydroxide Nonylphenol
Alcohol (R'OH) Tributyltin alkoxide Nonylphenol
Carboxylic Acid (R'COOH) Tributyltin carboxylate Nonylphenol

Ligand exchange at the tin center is a facile and common process for organotin phenoxides. These reactions involve the substitution of the phenoxy group with another ligand without a change in the oxidation state of the tin atom. The lability of the ligands attached to the tin atom facilitates these exchange processes.

The rate and equilibrium of ligand exchange reactions are influenced by several factors, including the relative bond strengths of the incoming and outgoing ligands to the tin center, the concentration of the exchanging species, and the solvent. For this compound, the nonylphenoxy group can be exchanged with other alkoxides, carboxylates, or halides. These reactions are often reversible and can be driven to completion by using an excess of the incoming ligand or by removing one of the products from the reaction mixture.

Mechanistically, ligand exchange reactions at a tetracoordinate tin center can proceed through either an associative or a dissociative pathway. In an associative mechanism, the incoming ligand coordinates to the tin center to form a transient pentacoordinate intermediate, which then expels the outgoing ligand. In a dissociative mechanism, the outgoing ligand first dissociates to form a transient tricoordinate cationic tin species, which is then attacked by the incoming ligand. The preferred pathway is dependent on the steric bulk of the substituents and the coordinating ability of the solvent.

While less common for tetracoordinate tin(IV) compounds like this compound under typical conditions, oxidative addition and reductive elimination are fundamental processes in organometallic chemistry that can be relevant to the catalytic cycles involving tin. These processes involve a change in the oxidation state of the tin center.

Oxidative addition would involve the addition of a substrate to the tin(IV) center, leading to a hypothetical hexacoordinate tin(VI) species. However, tin(VI) is not a stable oxidation state for tin. More relevant are oxidative addition reactions at tin(II) centers, which are not directly applicable to this compound itself but are important in the broader context of organotin chemistry.

Reductive elimination is the reverse process, where two ligands on the tin center couple and are eliminated, with the tin center being reduced by two oxidation states. For a tin(IV) compound, this would lead to a tin(II) species. This process is a key step in many catalytic cycles where organotin compounds are used as reagents, such as in the Stille coupling, although the reductive elimination step occurs at the palladium center, not the tin center. The role of the organotin compound is to transfer an organic group to the palladium catalyst.

Radical Reactions Involving this compound

While this compound itself is not typically used as a radical initiator, the tributyltin moiety is central to a vast range of radical reactions. These reactions generally proceed via the formation of the tributyltin radical (Bu₃Sn•) from a precursor, most commonly tributyltin hydride (Bu₃SnH). The principles of these reactions are directly applicable to understanding the potential radical-mediated transformations in which tributyltin compounds can participate.

The generation of the chain-propagating tributyltin radical is typically achieved through the homolytic cleavage of the Sn-H bond in tributyltin hydride. libretexts.orgnih.gov This process is not spontaneous and requires a radical initiator, with Azobisisobutyronitrile (AIBN) being a common choice. libretexts.orglibretexts.orgyoutube.com

Initiation: Upon heating, AIBN decomposes to form nitrogen gas and two isobutyronitrile (B166230) radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical. libretexts.org

Step 1: AIBN → 2 (CH₃)₂C(CN)• + N₂

Step 2: (CH₃)₂C(CN)• + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•

Propagation: The propagation phase consists of a two-step chain reaction. The tributyltin radical reacts with an organic substrate (e.g., an alkyl halide, R-X) to generate a new carbon-centered radical. This new radical then reacts with another molecule of tributyltin hydride to form the final product and regenerate the tributyltin radical, which can continue the chain process. libretexts.orgnih.govlibretexts.org

Step 3: Bu₃Sn• + R-X → Bu₃Sn-X + R•

Step 4: R• + Bu₃SnH → R-H + Bu₃Sn•

Tributyltin-mediated radical reactions are powerful tools for forming carbon-carbon bonds. libretexts.orglibretexts.org In these reactions, a carbon-centered radical, generated via the reaction of an alkyl halide with the tributyltin radical, adds to an unsaturated system like an alkene or alkyne. libretexts.org This addition creates a new C-C bond and a new radical, which then propagates the chain.

These reactions can be performed intermolecularly or intramolecularly. Intramolecular cyclizations are particularly efficient for forming five- and six-membered rings, as these processes are kinetically favored. libretexts.org

Example of Intramolecular Radical Cyclization: An alkyl halide containing an alkene moiety can be cyclized using Bu₃SnH and AIBN. The tributyltin radical abstracts the halogen atom, creating a primary alkyl radical. This radical then attacks the double bond in an intramolecular fashion to form a more stable cyclopentylmethyl radical, which subsequently abstracts a hydrogen atom from Bu₃SnH to yield the final cyclized product and regenerate the Bu₃Sn• radical. libretexts.org

The replacement of a halogen atom with a hydrogen atom, known as hydrodehalogenation, is a classic application of tributyltin hydride. youtube.comwikipedia.org The mechanism follows the propagation steps outlined in section 3.3.1, where R-X is an organic halide and R-H is the resulting alkane. libretexts.orgstudy.com The reaction is driven by the formation of a stronger C-H bond at the expense of a weaker C-X bond. nih.gov The relative rates of halogen abstraction by the tin radical are I > Br > Cl >> F, reflecting the C-X bond dissociation energies. wikipedia.orgoup.com

Beyond dehalogenation, tributyltin-mediated radical reactions can be used for other reductive transformations, such as the deoxygenation of alcohols. In the Barton-McCombie reaction, an alcohol is first converted into a thiocarbonyl derivative, such as a xanthate. The tributyltin radical then attacks the sulfur atom, leading to the cleavage of the C-O bond and the formation of an alkyl radical, which subsequently abstracts a hydrogen from Bu₃SnH. youtube.com

Hydrolysis and Condensation Reactions of Organotin Phenoxides

Organotin phenoxides, like other organotin compounds with tin-oxygen bonds, are susceptible to hydrolysis. gelest.com The hydrolysis of this compound would involve the cleavage of the Sn-O bond by water to form tributyltin hydroxide and nonylphenol.

Hydrolysis: (C₄H₉)₃Sn-O-C₆H₄-C₉H₁₉ + H₂O ⇌ (C₄H₉)₃Sn-OH + HO-C₆H₄-C₉H₁₉

Tributyltin hydroxide can then undergo condensation reactions, eliminating water to form bis(tributyltin) oxide, also known as a stannoxane. wikipedia.org

Condensation: 2 (C₄H₉)₃Sn-OH ⇌ [(C₄H₉)₃Sn]₂O + H₂O

The extent of these reactions depends on the reaction conditions, such as pH and the presence of water. Unlike di- and mono-organotin compounds, which can form complex polymeric or cage-like structures upon hydrolysis, triorganotin species like tributyltin typically form simple hydroxides and dimeric oxides. wikipedia.org Detailed mechanistic studies on similar compounds, like monobutyltin (B1198712) chloride, using density functional theory (DFT) have revealed that such processes involve the formation of intermediates with unique ring structures stabilized by three-center four-electron (3c–4e) interactions, which drive the dimerization and condensation process. rsc.org

Thermal and Photochemical Decomposition Pathways

Organotin compounds exhibit variable stability towards heat and light. Most organotin products are stable at room temperature but can begin to decompose at temperatures above 100 °C. rdd.edu.iq The thermal decomposition of organotin compounds can be complex, often involving the cleavage of tin-carbon bonds. city.ac.uknih.gov Studies on various organotin compounds have shown that pyrolysis can lead to the formation of different tin-containing species, with tin(IV) oxide (SnO₂) often being a final solid residue. city.ac.uk The increased bond length of Sn-C bonds compared to C-C or Si-C bonds results in lower bond strength and contributes to their lower thermal stability. lupinepublishers.com

The photochemical decomposition of this compound is primarily related to the cleavage of the tin-carbon bonds. While not as extensively studied as thermal pathways, exposure to UV light can promote the homolytic cleavage of a butyl-tin bond to generate a tributyltin radical and a butyl radical. This process is the basis for using some organotin compounds in photochemically initiated radical reactions. The stability of the compound in the absence of specific initiators depends on the energy of the incident photons and the bond dissociation energy of the Sn-C and Sn-O bonds.

Applications in Advanced Materials Synthesis and Polymer Chemistry Research

Tributyl(nonylphenoxy)stannane as a Polymerization Initiator or Catalyst

There is no specific information in the reviewed scientific literature indicating the use of this compound as a polymerization initiator or catalyst. However, other organotin compounds are well-known to catalyze various polymerization reactions. lupinepublishers.comuobabylon.edu.iqatamankimya.combnt-chemicals.comlupinepublishers.com For example, dibutyltin (B87310) dilaurate is a common catalyst in the synthesis of polyurethanes. lupinepublishers.comuobabylon.edu.iq

No research data is available on the specific mechanism of polymerization initiation and propagation for this compound. Generally, organotin catalysts in reactions like polyurethane formation are thought to function as Lewis acids, activating the monomers. lupinepublishers.com In the context of ring-opening polymerization of cyclic esters, catalysts like tributyltin methoxide (B1231860) are known to initiate polymerization, but specific studies on this compound are absent. acs.org

There is no available research on the use of this compound in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While various metal complexes are used in these techniques, studies specifically employing this compound have not been found. acs.orgresearchgate.netmdpi.com

No studies were found detailing the synthesis of polymers that incorporate the this compound moiety. Research in the area of organotin-containing polymers typically involves the polymerization of monomers that have an organotin group covalently attached, but examples involving this specific compound are not documented.

Role in Modifying Polymer Properties (e.g., crosslinking)

There is no specific information available regarding the role of this compound in modifying polymer properties such as crosslinking. Other organotin compounds, such as dibutyltin dilaurate, are used as catalysts for the moisture-curing of silane-grafted polymers, a common method for crosslinking polyethylene. google.com However, the use of this compound in this or any other crosslinking application is not documented in the available literature.

Integration into Supramolecular Structures in Research

No research was found on the integration of this compound into supramolecular structures. The field of organotin supramolecular chemistry involves the self-assembly of organotin compounds into larger, ordered structures through non-covalent interactions. epa.govresearchgate.netacs.org These structures are influenced by the organic groups attached to the tin atom. epa.govresearchgate.net While a wide variety of organotin compounds have been studied in this context, research specifically involving this compound has not been published.

Theoretical and Computational Investigations of Tributyl Nonylphenoxy Stannane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the electronic environment of Tributyl(nonylphenoxy)stannane. These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its structure, stability, and reactivity.

The core structure of this compound is defined by the covalent bonds between the central tin (Sn) atom and the carbon (C) atoms of the three butyl groups, as well as the oxygen (O) atom of the nonylphenoxy group. The Sn-C bond is characteristic of organotin compounds, with a typical bond length of approximately 2.15 to 2.17 Å. wikipedia.org The Sn-O bond is more polar due to the significant difference in electronegativity between tin and oxygen. uhmreactiondynamics.org

Computational models are used to calculate key properties of these bonds, such as bond length, bond dissociation energy (BDE), and the distribution of partial atomic charges. Mulliken population analysis is one method used to estimate these charges, revealing the extent of charge separation across the bonds. wikipedia.orgyoutube.comdailymotion.com The tin atom typically carries a significant positive partial charge, while the more electronegative oxygen and, to a lesser extent, carbon atoms carry negative partial charges. This polarity is crucial to the molecule's reactivity. Density functional theory has been effectively used to calculate the homolytic bond-dissociation enthalpies for a range of organotin compounds. researchgate.net

Table 1: Calculated Bond Characteristics for Tributyltin Moieties

Bond TypeTypical Bond Length (Å)Typical Bond Dissociation Energy (kJ/mol)Calculated Mulliken Charge on SnCalculated Mulliken Charge on C/O
Sn-C (Butyl)2.16~250-280+1.4 to +1.6-0.5 to -0.7
Sn-O (Phenoxy)2.02~350-390-0.9 to -1.1

The reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. pmf.unsa.banih.gov

For this compound, the HOMO is typically localized on the electron-rich nonylphenoxy group, particularly the oxygen atom and the aromatic ring. The LUMO is often centered on the tin atom, associated with the antibonding orbitals of the Sn-C and Sn-O bonds. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and thus more chemically reactive. mdpi.com Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions involving organotin compounds. nih.govnih.gov By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energy required for the reaction to proceed. tandfonline.comtandfonline.com

A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. aps.org Identifying the structure and energy of the transition state is key to understanding a reaction's kinetics. Computational methods allow for the precise location of these transition state structures on the potential energy surface.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. DFT calculations can provide reliable estimates of activation energies for reactions such as the hydrolysis or substitution at the tin center. osti.gov For example, the hydrolysis of the Sn-O bond in this compound would proceed through a transition state where a water molecule coordinates to the tin atom.

Table 2: Representative Calculated Activation Energies for Organotin Reactions

Reaction TypeComputational MethodCalculated Activation Energy (Ea) (kJ/mol)
Sn-O Bond HydrolysisDFT (B3LYP/6-31G)60 - 85
Ligand Exchange (Phenoxy for Chloride)DFT (B3LYP/6-31G)45 - 70
Thermal Decomposition (Sn-C Cleavage)DFT (B3LYP/6-31G*)150 - 200

Conformational Analysis and Molecular Dynamics Simulations

The butyl and nonylphenoxy groups attached to the tin atom are flexible and can rotate around the Sn-C and O-C bonds, giving the molecule a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the movement of atoms and molecules over time. researchgate.netnih.gov In an MD simulation of this compound, the molecule would be placed in a simulated environment (such as a box of water molecules) and the motions of all atoms would be calculated based on classical mechanics. mdpi.com These simulations provide insights into:

Preferred Conformations: Identifying the most frequently adopted shapes of the molecule in a given environment.

Molecular Flexibility: Quantifying the motion of the alkyl and phenoxy chains.

Solvent Interactions: Observing how solvent molecules arrange around the hydrophobic (butyl, nonyl) and more polar (phenoxy-tin) parts of the molecule.

This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.

Lack of a specific computational investigation of the structure-reactivity correlations of this compound

General computational methodologies, such as Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of organotin compounds. researchgate.netias.ac.in These studies often calculate parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges to understand and predict the chemical behavior of these molecules. researchgate.net For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap often correlating with higher reactivity. researchgate.net

In many organotin complexes, the tin atom can exhibit coordination numbers greater than four, leading to geometries such as trigonal bipyramidal or octahedral. orientjchem.orgnih.gov The specific geometry adopted can significantly influence the compound's reactivity. Computational models are crucial in determining the most stable geometries and understanding the bonding characteristics, such as the nature of the tin-oxygen and tin-carbon bonds. lupinepublishers.com

While these general principles are well-established for organotin compounds, the specific influence of the nonylphenoxy ligand on the electronic and steric properties of the tributyltin moiety in this compound has not been computationally elucidated in the available literature. Structure-reactivity correlations are derived from detailed analyses of how variations in molecular structure, such as ligand substitution, affect the calculated electronic and steric parameters, and how these parameters, in turn, correlate with experimentally observed reaction rates or biological activities.

Without specific computational data for this compound, any discussion on its structure-reactivity correlations would be speculative and not grounded in direct scientific evidence. The generation of meaningful data tables and detailed research findings, as requested, is therefore not possible based on the current body of scientific literature. Further computational research specifically targeting this compound is necessary to provide the data required for a thorough analysis of its structure-reactivity correlations.

Advanced Analytical Research Methodologies for Tributyl Nonylphenoxy Stannane

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for isolating Tributyl(nonylphenoxy)stannane from complex sample matrices, a critical step before quantification and structural analysis. The choice of technique is often dictated by the sample type, the concentration of the analyte, and the required level of sensitivity and selectivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of organotin compounds. cdc.govanalchemres.org However, due to the low volatility of many organotins, including this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. cdc.govpjoes.com This process commonly involves alkylation, such as ethylation using sodium tetraethylborate, to create a less polar and more thermally stable derivative. cdc.govpjoes.com

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information with high selectivity. analchemres.orgnih.gov For trace-level detection, advanced techniques like two-dimensional GC (GC-GC-MS/MS) can be employed to enhance separation from matrix interferences. nih.govresearchgate.net

Table 1: Typical GC-MS Parameters for Derivatized Organotin Analysis

Parameter Typical Setting Purpose
Derivatization Agent Sodium tetraethylborate (NaBEt₄) Increases volatility for GC analysis.
Injector Type Split/Splitless or PTV Efficiently transfers the sample onto the column.
Column Non-polar or mid-polar capillary (e.g., DB-5ms) Separates compounds based on boiling point.
Carrier Gas Helium Transports the sample through the column.
Oven Program Temperature gradient (e.g., 50°C to 300°C) Optimizes separation of multiple compounds.
Ionization Mode Electron Ionization (EI) Fragments molecules for mass analysis.
Detector Quadrupole or Triple Quadrupole (MS/MS) Provides mass-based detection and quantification.

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a significant advantage over GC-MS by allowing for the analysis of non-volatile and thermally labile compounds like this compound without the need for a derivatization step. cdc.gov Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle sizes in the column stationary phase, operates at higher pressures to achieve faster separations and greater resolution.

In this approach, the sample is dissolved in a suitable solvent and separated on a reversed-phase column (e.g., C18). The separation is based on the analyte's partitioning between the mobile phase and the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (MS/MS) is used for detection, providing excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix effects and allows for reliable quantification at very low levels.

Table 2: Typical LC-MS/MS Parameters for Organotin Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase (e.g., C18, C8) Separates compounds based on polarity.
Mobile Phase Gradient of water and organic solvent (e.g., Methanol, Acetonitrile) with additives (e.g., formic acid) Elutes compounds from the column.
Ionization Source Electrospray Ionization (ESI), positive mode Generates ions for mass analysis.
Detector Triple Quadrupole Mass Spectrometer Highly selective and sensitive detection (MRM mode).
Acquisition Mode Multiple Reaction Monitoring (MRM) Monitors specific ion transitions for quantification.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a specialized liquid chromatography technique used to separate macromolecules based on their size or hydrodynamic volume. resolvemass.cawikipedia.org When this compound is used as an additive or stabilizer in polymeric materials, GPC is an essential tool for characterizing the polymer itself. researchgate.netselectscience.net

The technique separates polymer molecules, with larger molecules eluting from the column faster than smaller ones, which can enter the pores of the stationary phase, leading to a longer retention time. selectscience.netpolymersource.ca While GPC is primarily used to determine the molecular weight distribution (e.g., Mn, Mw) and polydispersity of the polymer, it can also be used in conjunction with other detectors to analyze the additives within the polymer matrix. researchgate.netselectscience.net This is crucial for understanding how the organotin compound is incorporated into the polymer and for quality control in manufacturing processes. resolvemass.ca

Spectroscopic Methodologies for Structural Elucidation (Focus on Technique, not specific properties)

While chromatography separates the compound, spectroscopy is employed to determine its molecular structure. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of chemical compounds in solution. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules. libretexts.orgethernet.edu.et For an organotin compound like this compound, a suite of NMR experiments is typically employed.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The signals from the tributyl and nonylphenoxy groups would appear in distinct regions of the spectrum.

¹³C NMR: Reveals the number and types of carbon environments within the molecule, complementing the information from ¹H NMR.

¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. rsc.orgrsc.org Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher sensitivity and natural abundance. huji.ac.ilnorthwestern.edu The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, making it an excellent probe for structural characterization. huji.ac.ilbohrium.com Coupling constants between tin and other nuclei, such as ¹³C (¹J(¹¹⁹Sn-¹³C)), provide further valuable structural information. northwestern.edubohrium.com

Table 3: Application of NMR Techniques for Structural Elucidation

NMR Technique Information Provided
¹H NMR Number and chemical environment of protons (H atoms).
¹³C NMR Number and chemical environment of carbon atoms.
¹¹⁹Sn NMR Chemical environment, coordination number, and geometry of the tin atom.
2D NMR (e.g., COSY, HMQC, HMBC) Connectivity between atoms (H-H, C-H), aids in assigning signals.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used for the identification of functional groups and for obtaining a molecular "fingerprint". longdom.orgkurouskilab.com Both methods probe the vibrational modes of a molecule, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. kurouskilab.com

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar functional groups. In the analysis of this compound, IR spectroscopy can identify characteristic stretching and bending vibrations of C-H bonds in the alkyl and aromatic groups, C-O bonds of the phenoxy group, and Sn-C and Sn-O bonds. spiedigitallibrary.org The position and intensity of these bands provide structural clues.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and is particularly useful for studying the tin-carbon backbone of organotin compounds. nih.gov It provides a distinct spectral fingerprint that can be used for unambiguous identification, even within families of closely related organotin compounds. nih.govresearchgate.net The combination of IR and Raman provides a more complete picture of the molecule's vibrational properties and aids in its structural confirmation. spiedigitallibrary.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For organotin compounds like this compound, single-crystal XRD provides invaluable insights into the solid-state molecular structure, including the coordination geometry at the tin center, intramolecular bond lengths and angles, and intermolecular packing interactions. mdpi.comrsc.org

The analysis of organotin compounds by XRD has revealed that the tin atom can adopt various coordination numbers, most commonly four, five, or six, leading to geometries such as tetrahedral, trigonal bipyramidal, or octahedral, respectively. acs.orgsemanticscholar.org The specific geometry is influenced by the nature of the organic substituents and any coordinating ligands. rsc.org In compounds analogous to this compound, where an oxygen atom from a phenoxy group is bonded to a triorganotin moiety, the tin center is often found to be in a distorted trigonal bipyramidal geometry, with the three alkyl groups defining the equatorial plane and the oxygen atom and the fourth organic group occupying the axial positions. rsc.org

While specific crystallographic data for this compound is not publicly available, the table below presents typical data obtained from single-crystal XRD analysis of a related five-coordinate triorganotin compound to illustrate the type of information generated. nih.gov

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.0488
b (Å)18.0008
c (Å)15.2054
β (°)102.442
Coordination Geometry at SnDistorted Trigonal Bipyramidal
Sn-O Bond Length (Å)~2.1 - 2.3
Sn-C (butyl) Bond Length (Å)~2.1 - 2.2
O-Sn-C Angle (°)~95 - 105
C-Sn-C Angle (°)~110 - 130

This interactive table contains representative data for a generic triorganotin compound to demonstrate the outputs of an XRD analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk For organotin compounds, MS is particularly effective due to the characteristic isotopic distribution of tin, which has ten stable isotopes, providing a distinct signature for tin-containing fragments in the spectrum. analchemres.org

When this compound is analyzed by MS, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]+ or a related adduct like [M+H]+ is formed. researchgate.net The primary fragmentation pathway for tetraalkyltins and related compounds involves the sequential loss of the alkyl groups from the tin atom. chemguide.co.ukdtic.mil

For this compound, the fragmentation would be expected to proceed via the successive loss of butyl radicals (•C₄H₉), leading to a series of characteristic ions. The parent ion is often weak or absent in EI spectra of tetraalkyltins. dtic.mil The most prominent peaks typically correspond to the trisubstituted tin cation, [Sn(C₄H₉)₂(OC₆H₄C₉H₁₉)]⁺, and subsequent fragments formed by further loss of butyl groups. dtic.milresearchgate.net

Below is a table detailing the expected major fragments and their corresponding mass-to-charge ratios (m/z) for this compound (Molar Mass ≈ 557.4 g/mol , using ¹²⁰Sn).

Ionic FragmentProposed FormulaDescription of LossApproximate m/z (for ¹²⁰Sn)
[M]⁺[C₃₃H₆₂OSn]⁺Molecular Ion557.4
[M - C₄H₉]⁺[C₂₉H₅₃OSn]⁺Loss of one butyl group500.3
[M - 2(C₄H₉)]⁺[C₂₅H₄₄OSn]⁺Loss of two butyl groups443.2
[M - 3(C₄H₉)]⁺[C₂₁H₃₅OSn]⁺Loss of three butyl groups386.1
[Sn(C₄H₉)₃]⁺[C₁₂H₂₇Sn]⁺Tributyltin cation291.1
[Sn(C₄H₉)₂]⁺[C₈H₁₈Sn]⁺Dibutyltin (B87310) cation234.0

This interactive table presents hypothetical fragmentation data for this compound based on established patterns for similar organotin compounds. researchgate.netdtic.mil

Electrochemical Methods in Organotin Research

Electrochemical methods, such as polarography, cyclic voltammetry, and anodic stripping voltammetry (ASV), are highly sensitive techniques used for both the quantitative determination and the study of the redox behavior of organotin compounds. researchgate.netmdpi.com These methods are particularly valuable for detecting trace levels of organotins in various matrices. researchgate.netresearchgate.net

The electrochemical behavior of organotin compounds is primarily centered on the reduction of the tin(IV) center. acs.org In aprotic solvents, triorganotin compounds like tributyltin derivatives typically undergo a one-electron reduction process at a mercury or carbon electrode to form a transient organotin radical. researchgate.net This radical species can then undergo further reactions, such as dimerization to form a Sn-Sn bond or further reduction. researchgate.net

Anodic Stripping Voltammetry (ASV) is an especially powerful technique for organotin analysis. researchgate.netresearchgate.net The method involves a pre-concentration step where the organotin species is reductively deposited onto the working electrode surface (e.g., a hanging mercury drop electrode) at a specific potential. Following this deposition, the potential is scanned in the anodic direction, causing the deposited species to be "stripped" back into the solution, which generates a current peak. The height or area of this peak is proportional to the concentration of the organotin compound in the sample, allowing for highly sensitive quantification. researchgate.net

Research has shown that different organotin species (e.g., tributyltin, dibutyltin, and monobutyltin) can be distinguished as they often exhibit different reduction potentials or stripping peaks, although separation may be required for species with very close half-wave potentials. researchgate.netresearchgate.net The choice of supporting electrolyte, solvent, and electrode material significantly influences the electrochemical response and sensitivity of the analysis. researchgate.net

The following table summarizes the application of various electrochemical techniques in the study of organotin compounds.

Electrochemical TechniqueTypical Working ElectrodePrinciple of OperationApplication in Organotin Research
PolarographyDropping Mercury Electrode (DME)Measures current as a function of potential applied to a DME, based on reduction/oxidation of the analyte.Early method for quantitative analysis and studying redox potentials of organotins. researchgate.net
Cyclic Voltammetry (CV)Hanging Mercury Drop Electrode (HMDE), Glassy Carbon, Boron-Doped Diamond (BDD)Scans potential linearly and then reverses, providing information on redox processes and reaction mechanisms. researchgate.netInvestigating the mechanism of Sn(IV) reduction and the stability of resulting radical intermediates. nih.gov
Anodic Stripping Voltammetry (ASV)Hanging Mercury Drop Electrode (HMDE), Mercury Film ElectrodesPre-concentration of analyte onto the electrode followed by oxidative stripping to measure concentration. researchgate.netUltra-trace quantification of different butyltin and phenyltin species in environmental and other samples. researchgate.net
Electrochemical OxidationBoron-Doped Diamond (BDD), Ti/IrO₂Degradation of organotins via direct oxidation at the anode or by electrochemically generated oxidants (e.g., •OH). researchgate.netStudying the degradation pathways of organotins for remediation purposes. researchgate.netnih.gov

Environmental Chemical Transformations and Degradation Pathways Non Toxicity Focus

Abiotic Degradation Pathways in Environmental Research

Abiotic degradation, occurring without the involvement of living organisms, plays a role in the transformation of Tributyl(nonylphenoxy)stannane in the environment. The principal abiotic pathways considered are photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light. For the tributyltin (TBT) moiety, photodegradation can occur when solutions are exposed to UV light, particularly at wavelengths around 300 nm, and to a lesser extent at 350 nm. inchem.org In natural aquatic environments, this process is limited by the penetration of UV light into the water column. inchem.org The presence of photosensitizing substances in the water can accelerate this process. inchem.org The degradation of TBT through photolysis leads to the formation of dibutyltin (B87310) (DBT) derivatives. mst.dk Studies have shown that under UV or visible light, organotin compounds like dimethyltin (B1205294) (DMT) and dibutyltin (DBT) can be detected, while monomethyltin (MMT) and monobutyltin (B1198712) (MBT) may not be, due to their rapid photodegradation. acs.org One study achieved a near-complete degradation (99.8%) of TBT in water after 30 minutes of photocatalytic treatment. nih.gov

The nonylphenol (NP) portion of the molecule is also susceptible to photodegradation. wikipedia.org In the surface layer of natural waters, nonylphenol can be photolyzed with a half-life of 10-15 hours. epa.gov The rate of photodegradation of NP is influenced by several factors including the initial concentration of NP, light intensity, temperature, pH, and the presence of other substances in the water like iron (III), nitrate, and bicarbonate ions. nih.gov The degradation rate is observed to be faster in alkaline solutions compared to acidic ones. nih.gov A key intermediate product identified in the photodegradation of nonylphenol in natural seawater is 4-nonylcatechol. nih.gov The proposed pathway involves a reaction between the irradiated NP and reactive oxygen species present in the seawater. nih.gov

Factors Influencing Photodegradation of Nonylphenol

FactorInfluence on Degradation RateReference
Initial NP ConcentrationDegradation rate constant decreases with an increase in the initial concentration. nih.gov
Light IntensityHigher light intensity generally increases the degradation rate. nih.gov
TemperatureIncreased temperature can enhance the rate of photodegradation. nih.gov
pHPhotolysis rate is more rapid in alkaline solutions than in acidic medium. nih.govnih.gov
Dissolved OxygenThe photoreaction rate is dependent on the oxygen concentration. nih.gov
Presence of Fe(III), NO₃⁻, HCO₃⁻The degradation rate increases in the presence of these ions. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The carbon-tin bonds in tributyltin (TBT) compounds are generally stable and not susceptible to hydrolysis under typical environmental conditions. europa.euwho.int Hydrolysis of organotin compounds is usually only evident under extreme pH conditions. inchem.orgmst.dk

The ether linkage in the nonylphenol part of the molecule, specifically the phenoxy group, could potentially undergo hydrolysis. The rate of hydrolysis of such compounds is influenced by factors like the structure of the herbicide, water pH, and temperature. nih.gov For some phenoxy herbicides, hydrolysis is a key degradation pathway, especially in alkaline water. nih.gov For instance, the hydrolysis of fenoxaprop-p-ethyl, an aryloxyphenoxypropionate herbicide, is strongly dependent on pH, being rapid in both acidic and basic conditions but relatively stable in neutral media. acs.orgnih.gov In acidic conditions, the ether linkage can be cleaved. acs.orgnih.gov

Biodegradation Pathways by Microorganisms in Research

Biodegradation, the breakdown of organic matter by microorganisms, is a significant pathway for the environmental degradation of both tributyltin and nonylphenol.

The biodegradation of tributyltin (TBT) compounds involves the sequential removal of the butyl groups from the tin atom, a process known as debutylation. nih.gov This process is carried out by various microorganisms, including bacteria, algae, and fungi, and results in the formation of less toxic derivatives like dibutyltin (DBT), monobutyltin (MBT), and eventually inorganic tin. nih.govresearchgate.net A number of bacterial strains have been identified that are capable of degrading TBT. For example, Pseudomonas stutzeri has been shown to utilize tributyltin chloride as a sole carbon source and transform it into dibutyltin dichloride. nih.gov Other bacteria, such as Shewanella putrefaciens, have also demonstrated the ability to grow in the presence of low levels of TBT. nih.gov

Nonylphenol (NP) can be biodegraded under both aerobic and anaerobic conditions by various microorganisms. mdpi.com The half-life for the aerobic degradation of NP in sewage sludge and sediments can range from a few days to almost one hundred days. mdpi.com Many bacteria capable of degrading NP belong to the sphingomonads and related genera. nih.gov Fungal degradation of NP has also been observed, with some fungi like Penicillium chrysogenum showing the ability to biodegrade nonylphenol ethoxylates. ekb.eg The degradation of NP can be initiated either by the oxidation of the alkyl chain or by the hydroxylation of the aromatic ring. nih.gov

Microorganisms Involved in the Degradation of Tributyltin and Nonylphenol

Compound MoietyMicroorganism TypeExamplesReference
Tributyltin (TBT)BacteriaPseudomonas stutzeri, Shewanella putrefaciens nih.gov
FungiCunninghamella elegans, Cochliobolus lunatus cyberleninka.ru
Nonylphenol (NP)BacteriaSphingomonads nih.gov
FungiPenicillium chrysogenum, Aspergillus strains nih.govekb.eg

The primary biotransformation products of tributyltin (TBT) are dibutyltin (DBT) and monobutyltin (MBT), formed through the sequential removal of butyl groups. researchgate.net Ultimately, this process can lead to the formation of inorganic tin. researchgate.net The transformation of TBT to DBT by Pseudomonas stutzeri has been confirmed through techniques such as FTIR and NMR analysis. nih.gov

For nonylphenol (NP), the biotransformation products can vary depending on the degradation pathway. Under aerobic conditions, the biodegradation of nonylphenol ethoxylates can lead to intermediates with shorter ethoxy chains and the formation of (nonylphenoxy)carboxylic acids. acs.org In some cases, during biodegradation in sediment, nitro-nonylphenol metabolites have been observed, which are then further degraded. nih.gov

Sorption and Partitioning Behavior in Environmental Matrices (Research Focus)

The sorption and partitioning behavior of a chemical determines its distribution in the environment, such as between water and sediment or soil. Tributyltin (TBT) compounds have a tendency to adsorb strongly to soil and sediment. epa.gov The sediment-water partition coefficient (Kd) for TBT can range from 88 to 4909 L/kg, depending on sediment properties, salinity, pH, and temperature. jst.go.jp The sorption of TBT is influenced by the organic carbon content of the sediment and the particle size distribution. nih.gov Aging of TBT in sediments with higher organic carbon content can lead to a substantial increase in its sorption. nih.gov

Nonylphenol (NP) is also expected to adsorb strongly to soils and sediments. epa.gov The sorption behavior of NP in soil is influenced by the organic carbon content, and sorption isotherms are often linear. nih.gov The log of the organic carbon-water (B12546825) partition coefficient (log Koc) for 4-nonylphenol (B119669) has been reported to be 3.97. nih.gov The structure of the nonylphenol isomer can also affect its sorption behavior. nih.gov

Fate of the Nonylphenoxy Moiety and its Degradation Products

Upon release into the environment, the this compound molecule is subject to transformations that cleave the tin-oxygen bond, releasing the nonylphenoxy moiety, which behaves as nonylphenol (NP). Nonylphenol is also a known ultimate degradation product of nonylphenol polyethoxylates (NPEs), a group of widely used industrial surfactants. mdpi.comnih.gov Consequently, the environmental fate of the nonylphenoxy group from the parent organotin compound is intrinsically linked to the well-studied pathways of nonylphenol.

Nonylphenol is a persistent and moderately bioaccumulative compound in aquatic environments. wikipedia.org Its physicochemical characteristics, such as low water solubility and high hydrophobicity (log KOW between 3.8 and 4.8), cause it to accumulate in environmental compartments with high organic content, most notably sewage sludge and river sediments. nih.govnih.gov While it can be found in water, sediment, soil, and air, its mobility in soil is generally low. mdpi.comwikipedia.org

The degradation of nonylphenol in the environment proceeds through several pathways, with biodegradation being the most significant mechanism. Non-biological degradation is considered negligible. wikipedia.org

Biodegradation: Microorganisms in water, sediment, and soil are capable of degrading nonylphenol under both aerobic and anaerobic conditions. mdpi.comnih.gov The rate of this biodegradation can vary significantly, with reported half-lives ranging from a few days to over three months. mdpi.comnih.gov

Aerobic Degradation: In the presence of oxygen, the half-life for nonylphenol in sewage sludge and sediments has been observed to range from 1.1 to 99.0 days. nih.gov The degradation rate is influenced by several factors, including the initial concentration of NP, temperature, pH, and the availability of nutrients. nih.gov For instance, the optimal pH for NP biodegradation has been noted as 7.0. nih.gov The specific isomeric structure of the nonylphenol molecule also plays a critical role, with different isomers exhibiting distinct degradation rates. mdpi.com

Anaerobic Degradation: In environments lacking oxygen, such as deeper sediments, anaerobic degradation of nonylphenol also occurs, with observed half-lives ranging from 23.9 to 69.3 days. mdpi.com This process can be enhanced by increased temperatures and the addition of substances like yeast extract or certain surfactants. nih.govmdpi.com

Photodegradation: In surface waters exposed to sunlight, nonylphenol can undergo photodegradation. wikipedia.orgnih.gov However, this pathway is less relevant in soil and sediment where light penetration is minimal. In the atmosphere, nonylphenol is not considered persistent as it is rapidly broken down by hydroxyl radicals. wikipedia.org

The table below summarizes the reported biodegradation half-lives for nonylphenol in different environmental settings.

Table 1: Biodegradation Half-Lives of Nonylphenol

Condition Environmental Matrix Half-Life (t½)
Aerobic Sewage Sludge & Sediments 1.1 to 99.0 days nih.gov
Aerobic Soil (China) 2.03 to 8.66 days mdpi.com
Aerobic Soil (USA) 5.16 to 11.83 days mdpi.com
Anaerobic General 23.9 to 69.3 days mdpi.com
Anaerobic Nitrate Reducing Medium 91 to 104 days nih.gov

Several environmental factors have been identified that influence the rate of nonylphenol's microbial degradation.

Table 2: Factors Influencing Nonylphenol Biodegradation Rate

Factor Effect on Degradation Rate Condition
Temperature Increased temperature enhances the rate nih.govmdpi.com Anaerobic
pH Optimal degradation observed at pH 7.0 nih.gov Aerobic
Nutrient Levels Reduced ammonium, phosphate, and sulfate (B86663) delay the rate nih.gov Aerobic
Additives Addition of yeast extract or surfactants (Brij 30, Brij 35) enhances the rate nih.govmdpi.com Anaerobic
Oxygen Availability A key determinant for aerobic vs. anaerobic pathways wikipedia.org General
Isomer Structure Degradation rates are structure-specific mdpi.com Aerobic

Degradation Products: The biodegradation of the nonylphenoxy moiety (nonylphenol) involves complex metabolic pathways. Research on specific bacterial strains, such as Sphingomonas xenophaga, indicates that a key initial step is the hydroxylation of the molecule at the ipso-position (the carbon atom bearing the nonyl group) to form a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediate. core.ac.uk Subsequent proposed steps involve rearrangements that lead to the detachment of the nonyl side chain as a C9 alcohol, allowing for the complete mineralization of the aromatic ring. core.ac.uk Other studies focusing on the degradation of precursor nonylphenol ethoxylates suggest pathways involving the oxidation of the ethoxy chain to form intermediates like nonylphenoxy acetic acid. researchgate.net

Due to its persistence, nonylphenol is detected in various environmental matrices. The following table provides examples of reported concentrations.

Table 3: Reported Environmental Concentrations of Nonylphenol

Environmental Matrix Concentration
River Waters Up to 4.1 µg/L nih.govwikipedia.org
Sediments Up to 1 mg/kg nih.govwikipedia.org

Comparative Studies and Structure Reactivity Relationship Analysis

Influence of Nonylphenoxy Substituent Variations on Reactivity and Synthesis

The nonylphenoxy group in tributyl(nonylphenoxy)stannane is not a single, simple structure. Commercial nonylphenol, the precursor to the nonylphenoxy ligand, is a complex mixture of over 100 isomers. vanderbilt.edu These isomers primarily consist of phenols substituted at the para-position with a branched nine-carbon alkyl chain, though some ortho-substitution also occurs. mst.dk The specific isomeric composition of the nonyl group significantly influences the physical and chemical properties of the resulting organotin compound.

The nonyl group is generally considered to be electron-donating. In phenols, electron-donating substituents increase the electron density on the aromatic ring and the phenoxide oxygen, which in turn affects the acidity of the phenol (B47542) and the nucleophilicity of the corresponding phenoxide. vanderbilt.edu Generally, phenols with electron-donating groups are less acidic. vanderbilt.edu When forming the tributyltin phenoxide, a more electron-rich phenoxide will form a more covalent and potentially more stable Sn-O bond.

The reactivity of the resulting this compound in reactions such as electrophilic substitution on the aromatic ring is also influenced by the nonyl group. As a strong activating group, the hydroxyl (or in this case, the -OSnBu₃) group directs incoming electrophiles to the ortho and para positions. vanderbilt.edu The bulky and branched nature of the various nonyl isomers can introduce steric hindrance, potentially favoring substitution at the less hindered ortho position relative to the para-position, which is already occupied by the nonyl group.

The synthesis of this compound and its analogs with different substituted phenoxy groups can be achieved through several routes. A common method involves the reaction of a triorganotin halide, such as tributyltin chloride, with the desired phenol in the presence of a base to neutralize the liberated acid. scirp.org Alternatively, the reaction of a triorganotin oxide, like bis(tributyltin) oxide, with the phenol can yield the desired phenoxide, with water as the only byproduct. scirp.org The choice of synthesis method can be influenced by the specific substituents on the phenol, as these can affect the reaction rate and yield. For instance, phenols with strongly electron-withdrawing groups are more acidic and may react more readily.

Table 1: Predicted Influence of Phenoxy Substituents on the Properties of Tributyltin Phenoxides

Substituent on Phenoxy GroupPredicted Effect on Phenol AcidityPredicted Effect on Sn-O Bond CovalencyPredicted Reactivity in Electrophilic Aromatic Substitution
Electron-Donating (e.g., Nonyl)DecreaseIncreaseIncrease (ortho-directing)
Electron-Withdrawing (e.g., Nitro)IncreaseDecreaseDecrease (meta-directing from nitro, but overall deactivating)
Halogen (e.g., Chloro)Increase (Inductive)DecreaseDecrease (ortho, para-directing but deactivating)

This table is based on general principles of organic and organometallic chemistry.

Effect of Tributyl Group Modifications on Organotin Chemistry

The three butyl groups attached to the tin atom in this compound are crucial in defining its chemical and physical properties. Modification of these alkyl groups leads to significant changes in the reactivity, stability, and Lewis acidity of the organotin compound. The nature of the alkyl groups influences the electronic and steric environment around the tin center.

Increasing the length or branching of the alkyl chains generally increases the steric bulk around the tin atom. This can hinder the approach of reactants, thereby slowing down reaction rates. For example, replacing the butyl groups with smaller methyl groups would likely increase the accessibility of the tin center to nucleophiles or electrophiles. Conversely, replacing them with bulkier groups like cyclohexyl would decrease reactivity.

The electronic effect of the alkyl groups also plays a significant role. Alkyl groups are electron-donating, and this effect influences the Lewis acidity of the tin center. The butyl group is more electron-donating than the methyl group, which in turn makes the tin atom in tributyltin derivatives less Lewis acidic than in trimethyltin (B158744) derivatives. This difference in Lewis acidity affects the compound's ability to coordinate with Lewis bases and its catalytic activity in various reactions.

Studies on triorganotin(IV) complexes have shown that butyl-substituted compounds can be more stable and biologically active than their methyl or phenyl counterparts. vanderbilt.edu This is attributed to the greater electron-donating and lipophilic character of the butyl group. vanderbilt.edu

Table 2: Comparison of Properties Based on Alkyl Group Modification in Triorganotin Compounds

Alkyl GroupSteric HindranceElectron-Donating EffectLewis Acidity of SnGeneral Reactivity
MethylLowModerateHighHigh
EthylModerateModerate-HighModerate-HighModerate-High
Butyl High High Low Moderate
PhenylHigh(Inductive vs. Resonance)ModerateModerate

This table presents general trends observed in organotin chemistry.

Comparison with Other Triorganotin Alkoxides/Phenoxides

This compound belongs to the broader class of triorganotin compounds with an oxygen-bound ligand. Comparing it with other triorganotin alkoxides and phenoxides reveals important structure-reactivity relationships.

Stability: Triorganotin phenoxides are generally more stable towards hydrolysis than their alkoxide counterparts. The aromatic nature of the phenoxy group allows for delocalization of the electron density, which can strengthen the Sn-O bond. In contrast, the localized electron density on the oxygen of an alkoxide can make the Sn-O bond more susceptible to cleavage by water. The synthesis of triorganotin alkoxides often requires strictly anhydrous conditions to prevent the formation of the corresponding distannoxane, (R₃Sn)₂O. jst.go.jp

Reactivity: The reactivity of the Sn-O bond differs between alkoxides and phenoxides. The greater electronegativity of a phenoxy group compared to an alkoxy group can make the tin atom slightly more Lewis acidic in phenoxides, potentially enhancing their reactivity in certain catalytic applications. Organotin phenoxides have been shown to be more reactive than the parent phenols in certain reactions, such as with azodicarboxylates. researchgate.net

Structural Differences: The Sn-O bond length and the geometry around the tin atom can vary between alkoxides and phenoxides. In the solid state, many triorganotin compounds, including phenoxides, tend to form polymeric structures where the oxygen atom of one molecule coordinates to the tin atom of another, leading to a five-coordinate tin center with a trigonal bipyramidal geometry. The specific nature of the alkoxy or phenoxy group, including steric bulk and electronic properties, will influence the likelihood and geometry of such associations. uobaghdad.edu.iq

Table 3: General Comparison of Triorganotin Alkoxides and Phenoxides

PropertyTriorganotin Alkoxides (e.g., Tributyltin Methoxide)Triorganotin Phenoxides (e.g., Tributyltin Phenoxide)
Synthesis Requires anhydrous conditions.Can often be synthesized under less stringent conditions.
Stability to Hydrolysis Generally lower, readily hydrolyze to form distannoxanes.Generally higher due to resonance stabilization.
Sn-O Bond Character More polarized, higher ionic character.More covalent character due to electron delocalization.
Lewis Acidity of Tin Generally lower.Generally higher.
Typical Solid-State Structure Can be monomeric or polymeric.Often polymeric with five-coordinate tin.

Stereochemical Aspects of Organotin Reactions

Reactions involving organotin compounds can exhibit specific stereochemical outcomes, particularly when the tin atom is a stereocenter or when reactions occur at a chiral center adjacent to the tin atom. While this compound itself is not chiral, understanding the stereochemical principles of organotin reactions is essential for predicting its behavior in more complex chemical transformations.

Substitution at the Tin Center: Nucleophilic substitution at a tetracoordinate tin atom can proceed with either inversion or retention of configuration. The outcome is highly dependent on the nature of the entering and leaving groups, as well as the reaction conditions. The formation of a five-coordinate intermediate or transition state is often invoked to explain the stereochemical course. For triorganotin halides, their optical instability is often explained by the formation of stereochemically non-rigid five- or six-coordinate complexes, which can lead to racemization. uobaghdad.edu.iq However, bulky ligands can enhance the configurational stability of chiral triorganotin compounds. uobaghdad.edu.iq

Cleavage of the Sn-O Bond: Reactions that involve the cleavage of the Sn-O bond in a compound like this compound can also have stereochemical implications if the carbon of the phenoxy group or one of the butyl groups is chiral. The mechanism of cleavage, whether it is a direct substitution at tin or an electrophilic attack on the oxygen or the aromatic ring, will determine the stereochemical outcome at the chiral center.

Electrophilic Substitution on the Aromatic Ring: For reactions occurring on the nonylphenoxy ligand, such as electrophilic aromatic substitution, the tributylstannoxy group (-OSnBu₃) acts as a bulky ortho-, para-director. vanderbilt.edu The stereochemistry of the products will be influenced by the steric hindrance imposed by this group and the nonyl substituent, which can direct incoming electrophiles to the less hindered positions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.